molecular formula C9H9F3O2 B1428356 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol CAS No. 1341974-99-9

1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol

Cat. No.: B1428356
CAS No.: 1341974-99-9
M. Wt: 206.16 g/mol
InChI Key: HNONPQNUQKFOEB-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is a chemical compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol . It is characterized by the presence of difluoromethoxy and fluorophenyl groups attached to an ethan-1-ol backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-(difluoromethoxy)-4-fluorobenzaldehyde with a suitable reducing agent to yield the desired ethan-1-ol derivative . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(difluoromethoxy)-4-fluorobenzaldehyde, while reduction may produce various alcohol derivatives .

Scientific Research Applications

1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol involves its interaction with specific molecular targets. The difluoromethoxy and fluorophenyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and binding affinity, making it valuable in various research applications .

Properties

IUPAC Name

1-[2-(difluoromethoxy)-4-fluorophenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-5,9,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNONPQNUQKFOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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